1-(3,5-dibenzylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-one is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities
Preparation Methods
The synthesis of 1-(3,5-dibenzylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of piperidine derivatives with benzyl halides and propenone derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding alcohol.
Addition: The double bond in the propenone moiety can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted piperidine derivatives and various oxidized or reduced forms of the original compound .
Scientific Research Applications
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a ligand for various biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(3,5-dibenzylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context but often include modulation of signal transduction pathways and alteration of cellular processes .
Comparison with Similar Compounds
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-yn-1-one:
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-ol:
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-amine: The amine derivative, which can act as a precursor for further functionalization and synthesis of more complex molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2413897-11-5 |
---|---|
Molecular Formula |
C22H25NO |
Molecular Weight |
319.4 |
Purity |
95 |
Origin of Product |
United States |
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